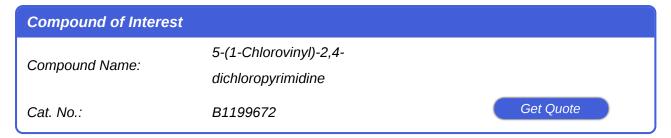


Chemical properties and reactivity of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **5-(1-Chlorovinyl)-2,4-dichloropyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1-Chlorovinyl)-2,4-dichloropyrimidine is a highly functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its pyrimidine core, substituted with three distinct chlorine atoms, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The pyrimidine nucleus is a core component of numerous biologically active compounds, including drugs like Gleevec and Crestor.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of **5-(1-Chlorovinyl)-2,4-dichloropyrimidine**, with a focus on its utility in synthetic applications. Detailed experimental methodologies and visual diagrams of key reaction pathways are presented to aid researchers in its practical application.

Chemical Properties

The fundamental chemical and physical properties of **5-(1-Chlorovinyl)-2,4-dichloropyrimidine** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.



Property	Value	Reference
CAS Number	61751-45-9	[2]
Molecular Formula	C ₆ H ₃ Cl ₃ N ₂	[2]
Molecular Weight	209.46 g/mol	[2]
Boiling Point	317 °C at 760 mmHg	[2]
Density	1.491 g/cm ³	[2]
Flash Point	174.9 °C	[2]
Vapor Pressure	0.000734 mmHg at 25°C	[2]
LogP	2.99290	[2]
Canonical SMILES	C=C(C1=CN=C(N=C1Cl)Cl)Cl	[2]
Synonyms	5-CVDP	[2]

Reactivity and Synthetic Applications

The reactivity of **5-(1-Chlorovinyl)-2,4-dichloropyrimidine** is dominated by the three chlorine substituents, each exhibiting different susceptibility to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the additional activation provided by the 1-chlorovinyl group at the C5 position significantly influence its reactivity profile.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more reactive than the C2 position.[3][4][5] This regioselectivity is attributed to the higher LUMO coefficient at C4 compared to C2.[5]

The presence of an electron-withdrawing group at the C5 position, such as the 1-chlorovinyl group, further enhances the electrophilicity of the pyrimidine ring and typically directs nucleophilic attack to the C4 position.[6][7] However, the regionselectivity can be influenced by several factors:



- Nature of the Nucleophile: While most nucleophiles preferentially attack the C4 position, tertiary amines have been shown to exhibit excellent selectivity for the C2 position.[6] Weakly nucleophilic amines, in the presence of specific catalysts, can also achieve high regioselectivity.[8]
- Reaction Conditions: The choice of solvent and base can control the regioselectivity. For instance, using n-butanol with DIPEA has been reported to yield a single product with substitution at the C4 position.[4]
- Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[9][10]

The general reactivity order for SNAr reactions on a related compound, 2,4,5-trichloropyrimidine, is: 4-Cl > 2-Cl >> 5-Cl.[4] This suggests that the vinyl chloride of **5-(1-Chlorovinyl)-2,4-dichloropyrimidine** is the least reactive site for SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

5-(1-Chlorovinyl)-2,4-dichloropyrimidine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: This is a widely used method for the arylation or vinylation of the
 pyrimidine core.[1][11] Consistent with SNAr reactivity, the initial coupling reaction
 preferentially occurs at the C4 position.[1][4] An effective one-pot, regioselective double
 Suzuki coupling of 2,4-dichloropyrimidine has been developed, which allows for the efficient
 synthesis of diarylated pyrimidines.[1][11]
- Stille and Sonogashira Couplings: These reactions are also effective for functionalizing the
 dichloropyrimidine core. In the case of 2,4,5-trichloropyrimidine, the reactivity order for
 Suzuki and Stille reactions is 4-Cl > 2-Cl >> 5-Cl.[4] Interestingly, in the Sonogashira
 reaction, the reactivity of the chlorine atoms at C2 and C4 is similar, but still much higher
 than that of the chlorine at C5.[4]

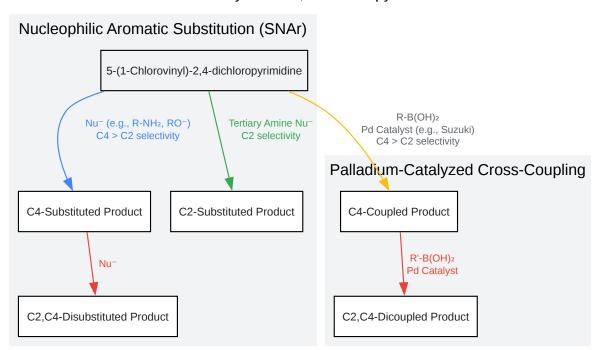
Reduction



The chlorine atoms of dichloropyrimidines can be removed through reductive dehalogenation, typically using catalytic hydrogenation (e.g., with a palladium catalyst).[12] This process can sometimes be accompanied by the reduction of the pyrimidine ring itself.[12] Careful control of reaction conditions, particularly the management of HCl generated during the reaction using a base like magnesium oxide, is crucial to achieve the desired outcome.[12]

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reactive pathways of the 2,4-dichloropyrimidine core, which are directly applicable to **5-(1-Chlorovinyl)-2,4-dichloropyrimidine**.

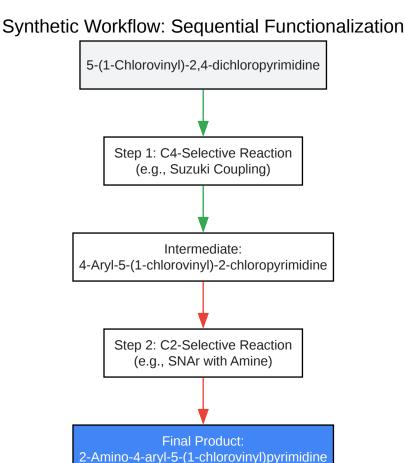


General Reactivity of the 2,4-Dichloropyrimidine Core

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Caption: Regioselective functionalization of the 2,4-dichloropyrimidine core.





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Caption: A typical workflow for synthesizing disubstituted pyrimidines.

Experimental Protocols

While specific protocols for **5-(1-Chlorovinyl)-2,4-dichloropyrimidine** are not readily available in the provided search results, the following are general methodologies for reactions involving dichloropyrimidines that can be adapted.

General Procedure for Regioselective Suzuki Coupling at C4

This protocol is based on methodologies developed for 2,4-dichloropyrimidine.[1][11]

• Reaction Setup: To a solution of **5-(1-Chlorovinyl)-2,4-dichloropyrimidine** (1.0 eq.) in a suitable solvent mixture (e.g., an alcoholic solvent mixture) is added the aryl or vinyl boronic



acid (1.1 eq.).

- Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., Na₂CO₃, 2.0 eq. as an aqueous solution) are added to the mixture.
- Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 °C to reflux until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for SNAr with an Amine at C4

This protocol is adapted from general procedures for the amination of dichloropyrimidines.[3][4]

- Reaction Setup: **5-(1-Chlorovinyl)-2,4-dichloropyrimidine** (1.0 eq.) is dissolved in a suitable solvent such as THF or n-butanol.
- Addition of Reagents: The amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq.) are added to the solution.
- Reaction Conditions: The mixture is stirred at room temperature or heated as necessary to drive the reaction to completion. Reaction progress is monitored by TLC or LC-MS.
- Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by crystallization or column chromatography.

Safety and Handling

While a specific safety data sheet for **5-(1-Chlorovinyl)-2,4-dichloropyrimidine** was not found, related dichloropyrimidine compounds are classified as hazardous.[13][14]



- Hazards: Dichloropyrimidines are typically harmful if swallowed, cause skin irritation, and can
 cause serious eye damage or irritation.[14] They may also cause respiratory irritation.[14]
 Thermal decomposition can release toxic and irritating gases such as carbon monoxide,
 nitrogen oxides, and hydrogen chloride gas.[13]
- Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Wear
 appropriate personal protective equipment (PPE), including gloves, protective clothing, and
 eye/face protection. Avoid breathing dust, fumes, or vapors.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
 [13]

Conclusion

5-(1-Chlorovinyl)-2,4-dichloropyrimidine is a highly valuable and reactive building block in organic synthesis. The differential reactivity of its chlorine substituents allows for a high degree of control in sequential functionalization through SNAr and palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge of its chemical properties and reactivity, offering a framework for its application in the synthesis of novel compounds for drug discovery and materials science. Researchers are encouraged to adapt the general protocols provided to develop specific applications for this versatile intermediate.

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